4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid
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Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid is a compound with the molecular formula C10H19NO4. It is commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid typically involves the protection of the amino group using the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong acids like trifluoroacetic acid or hydrochloric acid to remove the Boc group .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound .
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid involves the protection of amino groups through the formation of a Boc-protected amine. This protection prevents unwanted side reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, allowing for the controlled deprotection of the amine .
Comparison with Similar Compounds
Similar Compounds
4-{[(Tert-butoxy)carbonyl]amino}pentanoic acid: Similar structure but lacks the hydroxyl group.
4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid: Contains a thiazole ring instead of a pentanoic acid chain.
Uniqueness
4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid is unique due to the presence of both a Boc-protected amino group and a hydroxyl group. This dual functionality allows for versatile applications in organic synthesis and research .
Properties
IUPAC Name |
5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-7(6-12)4-5-8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYLAKLDZHSCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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